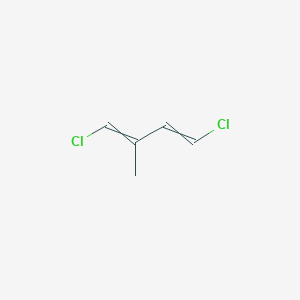

1,4-Dichloro-2-methylbuta-1,3-diene

Description

Properties

CAS No. |

69268-45-7 |

|---|---|

Molecular Formula |

C5H6Cl2 |

Molecular Weight |

137.00 g/mol |

IUPAC Name |

1,4-dichloro-2-methylbuta-1,3-diene |

InChI |

InChI=1S/C5H6Cl2/c1-5(4-7)2-3-6/h2-4H,1H3 |

InChI Key |

QGJILAVSVXYCSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCl)C=CCl |

Origin of Product |

United States |

Preparation Methods

1,4-Dichloro-2-methylbuta-1,3-diene can be synthesized through several methods. One common synthetic route involves the bromination of trans-1,4-dichloro-2,3-dimethylbut-2-ene followed by dehydrobromination of the adduct . This method yields 1,4-dichloro-2,3-dimethylbuta-1,3-diene in high yield. Industrial production methods often involve similar halogenation and dehydrohalogenation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1,4-Dichloro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:

Electrophilic Addition: This compound can react with halogens and hydrogen halides, leading to 1,2- and 1,4-addition products.

Substitution Reactions: It can undergo substitution reactions with nucleophiles, replacing one or both chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents and conditions used.

Common reagents for these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. Major products formed from these reactions include halogenated derivatives and substituted dienes.

Scientific Research Applications

1,4-Dichloro-2-methylbuta-1,3-diene has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: The compound can be used in the production of polymers and copolymers with specific properties.

Material Science: It is investigated for its potential use in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism by which 1,4-dichloro-2-methylbuta-1,3-diene exerts its effects involves its conjugated diene structure. The double bonds in the molecule can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2,3-Dimethylbuta-1,3-diene

- Key Differences : Lacks chlorine substituents but features methyl groups at positions 2 and 3.

- Reactivity : Quantum chemical modeling reveals that 2,3-dimethylbuta-1,3-diene undergoes cyclization with methyl acrylate via a stepwise biradical mechanism. The methyl groups stabilize transition states through hyperconjugation and steric shielding, lowering activation energy compared to unsubstituted dienes .

- Application : Primarily used in mechanistic studies due to its predictable biradical intermediates.

1,4-Bis(4-methoxyphenyl)-2,3-dimethylbuta-1,3-diene (Isomers 2a and 2b)

- Key Differences : Contains aromatic methoxyphenyl groups and methyl substituents.

- Mass Spectrometry : Fragmentation patterns differ significantly from chlorinated analogs. For example, loss of C10H12O (methoxyphenyl group) dominates, producing ions at m/z 267 and 159, whereas chlorinated derivatives would exhibit Cl-related fragmentation .

- Thermal Stability : Methoxy groups enhance resonance stabilization, reducing susceptibility to thermal degradation compared to halogenated dienes.

(1E,3E)-1,4-Di(thiophene-2-yl)buta-1,3-diene

- Key Differences : Thiophene rings replace chlorine and methyl groups.

- Polymerization : The thiophene substituents enable π-conjugation, making this diene suitable for conductive polymers in corrosion-inhibiting coatings. In contrast, chlorine substituents in 1,4-dichloro-2-methylbuta-1,3-diene would likely reduce conductivity due to electron withdrawal .

- Synthetic Yield : Reported at 51% for the thiophene derivative, suggesting steric hindrance from aromatic groups may limit efficiency compared to smaller substituents like chlorine or methyl .

Nomenclature and Structural Classification

The IUPAC naming system emphasizes substituent priority and positional numbering. For example, this compound is named based on the diene backbone with chlorine and methyl groups, while polymers derived from similar dienes (e.g., poly[1,4-di(thiophene-2-yl)buta-1,3-diene]) follow structure-based nomenclature rules for regularity and substituent placement .

Q & A

Q. How can researchers confirm the identity and purity of 1,4-Dichloro-2-methylbuta-1,3-diene?

Methodological Answer:

- Spectroscopic Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments. Compare chemical shifts with reference data from the NIST Chemistry WebBook . Infrared (IR) spectroscopy can identify functional groups like C-Cl and conjugated dienes.

- Chromatographic Methods : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. Retention times should align with standards.

- Physical Properties : Measure boiling point (133.5°C at 760 mmHg) and density (1.176 g/cm³) for cross-verification .

Q. What experimental precautions are critical when handling this compound?

Methodological Answer:

- Safety Protocols : Use fume hoods due to volatility (flash point: 43.1°C) . Avoid exposure to ignition sources.

- Stability Considerations : Store in inert atmospheres (e.g., nitrogen) to prevent decomposition. Monitor for discoloration or precipitate formation, indicating degradation.

- Waste Disposal : Follow EPA guidelines for halogenated waste. Neutralize residual reactivity with appropriate quenching agents.

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Quantum Chemical Methods : Use unrestricted Hartree-Fock (UHF) or density functional theory (DFT) to model potential energy surfaces (PES) for cyclization or addition reactions. For example, MOPAC or RM1 software can simulate biradical intermediates in Diels-Alder reactions .

- Activation Parameters : Calculate activation energies and transition states using Gaussian or ORCA packages. Compare with experimental kinetic data to validate mechanisms.

Q. How does conjugation in this compound influence its UV-Vis spectral profile?

Methodological Answer:

- Conjugation Analysis : The extended π-system in the 1,3-diene structure increases λmax absorbance. Compare with hexa-1,3-diene (shorter conjugation) and hexa-1,4-diene (longer conjugation) to correlate conjugation length with λmax shifts .

- Solvent Effects : Use polar solvents (e.g., acetonitrile) to observe solvatochromic shifts. Record spectra at varying concentrations to rule out aggregation.

Q. What strategies optimize diastereoselectivity in reactions of this compound?

Methodological Answer:

- Steric and Electronic Control : Introduce bulky substituents to favor trans-adducts via steric hindrance, as seen in 2,3-dibenzylbuta-1,3-diene reactions (81% trans yield) .

- Catalytic Asymmetry : Test chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity. Monitor using chiral GC or HPLC.

Q. How can sustainability assessments guide the synthesis of this compound?

Methodological Answer:

- Life Cycle Analysis (LCA) : Compare petroleum-based synthesis with hypothetical biobased routes (e.g., fermentation-derived buta-1,3-diene) . Evaluate energy use, waste generation, and carbon footprint.

- Green Chemistry Metrics : Calculate atom economy and E-factors for chlorination steps. Prioritize reagents with lower environmental impact (e.g., catalytic Cl sources over stoichiometric).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.